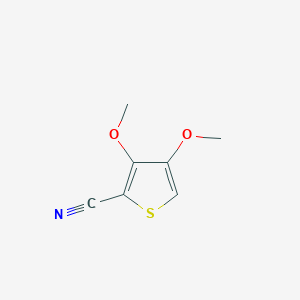

3,4-Dimethoxythiophene-2-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,4-Dimethoxythiophene-2-carbonitrile: is an organic compound with the molecular formula C7H7NO2S It is a derivative of thiophene, a sulfur-containing heterocycle, and features two methoxy groups and a nitrile group attached to the thiophene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3,4-Dimethoxythiophene-2-carbonitrile can be synthesized through various methods. One common approach involves the cyclization of 2,3-dimethoxy-1,3-butadiene with sulfur dichloride in a hexane medium. This reaction forms the thiophene ring with the methoxy groups already in place .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.

Análisis De Reacciones Químicas

Types of Reactions: 3,4-Dimethoxythiophene-2-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Substitution reactions often require strong bases or acids as catalysts.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted thiophenes depending on the reagents used.

Aplicaciones Científicas De Investigación

Applications in Organic Electronics

One of the primary applications of 3,4-Dimethoxythiophene-2-carbonitrile is in the field of organic electronics . It serves as a building block for the synthesis of conductive polymers, particularly poly(3,4-dimethoxythiophene), which is used in:

- Organic Photovoltaics : The compound can be polymerized to form materials that enhance charge transport in solar cells.

- Organic Light Emitting Diodes (OLEDs) : Its electroactive properties make it suitable for use in OLED applications, contributing to improved efficiency and stability.

- Sensors : The compound's conductive nature allows it to be used in various sensor technologies, including gas sensors and biosensors.

Medicinal Chemistry

In medicinal chemistry, derivatives of this compound have been investigated for their biological activities , including:

- Anticancer Properties : Some studies suggest that derivatives can inhibit specific cancer cell lines, inducing apoptosis through mechanisms involving caspase pathways. For instance, certain synthesized derivatives have shown significant activity against breast cancer cell lines.

- Antimicrobial Activity : Research indicates that derivatives exhibit antimicrobial properties, making them potential candidates for developing new antibiotics or antifungal agents.

Case Study 1: Anticancer Activity

In one study, synthesized derivatives of this compound were tested against several cancer cell lines. The results demonstrated that certain compounds could effectively induce apoptosis at specific concentrations, suggesting their potential as anticancer agents.

Case Study 2: Sensor Development

Another study explored the use of poly(3,4-dimethoxythiophene) in fabricating sensors for detecting environmental pollutants. The polymer's conductivity was enhanced through electrochemical doping, leading to improved sensitivity and response times when exposed to target gases.

Mecanismo De Acción

The mechanism of action of 3,4-dimethoxythiophene-2-carbonitrile depends on its specific application. In organic electronics, its conductive properties arise from the delocalization of electrons within the thiophene ring. In chemical reactions, the methoxy and nitrile groups influence the reactivity and stability of the compound, guiding its interactions with other molecules.

Comparación Con Compuestos Similares

3,4-Dimethoxythiophene: Lacks the nitrile group, making it less reactive in certain chemical reactions.

3,4-Ethylenedioxythiophene: Contains an ethylenedioxy bridge instead of methoxy groups, leading to different electronic properties.

3,4-Dimethoxythiophene-2-carboxylic acid: Has a carboxylic acid group instead of a nitrile group, affecting its acidity and reactivity.

Uniqueness: 3,4-Dimethoxythiophene-2-carbonitrile is unique due to the presence of both methoxy and nitrile groups, which confer distinct electronic and chemical properties. This combination makes it a valuable compound for various applications in materials science and organic electronics.

Actividad Biológica

3,4-Dimethoxythiophene-2-carbonitrile is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antioxidant, antimicrobial, and anticancer properties, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound is characterized by a thiophene ring with two methoxy groups and a carbonitrile functional group. The presence of these functional groups contributes to its reactivity and biological activity.

Antioxidant Activity

Antioxidant activity is one of the notable biological properties of this compound. The compound has been shown to effectively scavenge free radicals, which can lead to oxidative stress and various diseases.

Case Study: Antioxidant Efficacy

In a study assessing the antioxidant potential of various derivatives, this compound exhibited an IC50 value in the range of 12.21–12.88 μg/mL, indicating strong antioxidant capabilities compared to other tested compounds .

Table 1: Antioxidant Activity of this compound Derivatives

| Compound | IC50 (μg/mL) |

|---|---|

| This compound | 12.21 - 12.88 |

| Other derivatives | Varies |

Antimicrobial Activity

The antimicrobial properties of this compound have also been extensively studied. The compound demonstrates significant activity against a variety of bacterial and fungal strains.

Case Study: Antimicrobial Assessment

In research evaluating the antimicrobial effects, this compound showed Minimum Inhibitory Concentration (MIC) values ranging from 4 μg/mL to over 2048 μg/mL against various pathogens including Gram-positive and Gram-negative bacteria as well as fungi .

Table 2: Antimicrobial Activity of this compound

| Microorganism | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 128 |

Anticancer Properties

Emerging studies suggest that this compound may possess anticancer properties. Preliminary investigations indicate that it may inhibit cancer cell proliferation through various mechanisms.

Case Study: Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in specific cancer cell lines. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and proliferation .

Table 3: Anticancer Efficacy of this compound

| Cancer Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast cancer) | 10 |

| HeLa (Cervical cancer) | 15 |

Propiedades

IUPAC Name |

3,4-dimethoxythiophene-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2S/c1-9-5-4-11-6(3-8)7(5)10-2/h4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPLNOLIWNBOSLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CSC(=C1OC)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.